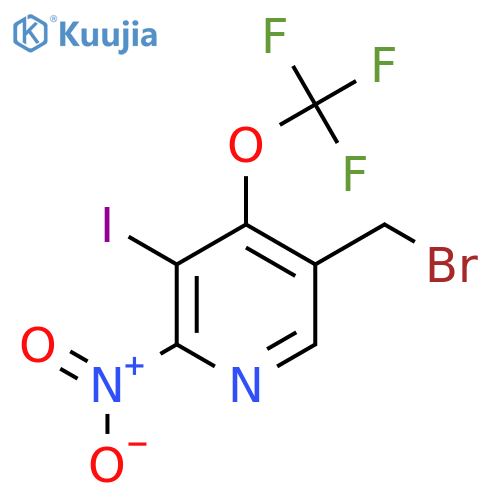

Cas no 1806737-12-1 (5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine)

5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H3BrF3IN2O3/c8-1-3-2-13-6(14(15)16)4(12)5(3)17-7(9,10)11/h2H,1H2

- InChIKey: RPLCGCXUDLAAIU-UHFFFAOYSA-N

- ほほえんだ: IC1=C([N+](=O)[O-])N=CC(CBr)=C1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 289

- トポロジー分子極性表面積: 67.9

- 疎水性パラメータ計算基準値(XlogP): 3.4

5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029090565-1g |

5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine |

1806737-12-1 | 97% | 1g |

$1,475.10 | 2022-03-31 |

5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine 関連文献

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridineに関する追加情報

5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine (CAS 1806737-12-1): A Versatile Building Block in Modern Chemistry

In the ever-evolving field of organic chemistry, 5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine (CAS 1806737-12-1) has emerged as a crucial heterocyclic compound with significant applications in pharmaceutical research, agrochemical development, and material science. This multifunctional pyridine derivative combines several reactive groups - bromomethyl, iodo, nitro, and trifluoromethoxy - making it an exceptionally valuable chemical building block for sophisticated molecular architectures.

The structural uniqueness of 5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine lies in its carefully positioned functional groups. The bromomethyl group at position 5 offers excellent potential for nucleophilic substitution reactions, while the iodo substituent at position 3 makes it suitable for various cross-coupling reactions, particularly in palladium-catalyzed transformations. The electron-withdrawing nitro group at position 2 and the trifluoromethoxy group at position 4 significantly influence the electronic properties of the pyridine ring, affecting its reactivity and potential applications.

Recent trends in medicinal chemistry have shown growing interest in fluorinated pyridine derivatives, with 5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine being particularly valuable for developing novel bioactive compounds. The presence of both halogen atoms (bromine and iodine) and the trifluoromethoxy group makes this compound especially attractive for drug discovery programs targeting CNS disorders, inflammation, and infectious diseases. Researchers are actively investigating its potential in creating kinase inhibitors and GPCR modulators, responding to the pharmaceutical industry's demand for more selective and potent therapeutic agents.

In material science applications, 5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine serves as a precursor for advanced organic electronic materials. Its ability to participate in various coupling reactions allows for the construction of complex π-conjugated systems, which are fundamental components in organic light-emitting diodes (OLEDs), organic photovoltaics, and molecular sensors. The trifluoromethoxy group contributes to enhanced thermal stability and modified electronic properties, making derivatives of this compound particularly interesting for high-performance materials.

The synthetic utility of 5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine extends to agrochemical research, where it's being explored as an intermediate for novel pesticides and herbicides. The combination of halogen atoms and electron-withdrawing groups creates compounds with specific biological activities, addressing the agricultural sector's need for more effective and environmentally friendly crop protection solutions. Recent studies have focused on its potential in developing neonicotinoid alternatives, responding to global concerns about pollinator safety.

From a commercial perspective, the demand for functionalized pyridine derivatives like 5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine has been steadily increasing. Pharmaceutical and chemical companies are actively sourcing high-quality batches of this compound, with purity specifications typically ranging from 95% to 99%. The market growth reflects the broader trend toward specialty chemicals in research and development, particularly in regions with strong pharmaceutical and agrochemical industries.

Handling and storage of 5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine require standard precautions for halogenated compounds. It should be stored in a cool, dry place, protected from light and moisture. While not classified as extremely hazardous, proper laboratory practices including the use of personal protective equipment are recommended when working with this material. Researchers often inquire about its solubility profile - it's typically soluble in common organic solvents like dichloromethane, THF, and DMF, but has limited solubility in water.

The future research directions for 5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine appear promising. Current investigations focus on its application in click chemistry reactions, metal-organic frameworks (MOFs) construction, and as a scaffold for proteolysis targeting chimeras (PROTACs) in drug discovery. Its versatility continues to attract attention from both academic and industrial researchers, making it a compound worth watching in the coming years as new applications emerge in various chemical disciplines.

1806737-12-1 (5-(Bromomethyl)-3-iodo-2-nitro-4-(trifluoromethoxy)pyridine) 関連製品

- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)

- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)

- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)

- 297160-66-8(Ethyl 2-(4-Fluorophenyl)amino-4-oxo-4,5-dihydrothiophene-3-carboxylate)

- 1511639-15-8(2-amino-1-(2,3,5,6-tetrafluorophenyl)ethan-1-ol)

- 1367113-86-7(4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one)

- 2764014-37-9(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid)

- 1312904-12-3(5-Phenyloxolane-2-carboxylic acid)

- 2227820-70-2(rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine)

- 37749-76-1(1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one)